Liafensine, also known as BMS-820836, is a chemical compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It was developed by Bristol-Myers Squibb and has been investigated for its potential therapeutic applications in treating various psychiatric and neurological disorders, including depression and anxiety .
Liafensine is derived from a class of compounds that modulate neurotransmitter levels in the brain by inhibiting their reuptake. This compound specifically targets serotonin, norepinephrine, and dopamine transporters, thus increasing the availability of these neurotransmitters in the synaptic cleft. The chemical classification of Liafensine falls under the category of psychoactive substances due to its effects on mood and behavior .
The synthesis of Liafensine involves several steps, typically starting from simpler organic precursors. The general synthetic route includes:
The synthesis may utilize techniques such as high-performance liquid chromatography for purification and characterization, while methods like mass spectrometry and nuclear magnetic resonance spectroscopy are employed for structural confirmation .
Liafensine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₁H₁₄ClN₃O, indicating the presence of chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.
The chemical reactions involved in the synthesis of Liafensine include:
These reactions are carefully controlled under specific conditions (temperature, pressure, solvent) to optimize yield and purity. Analytical techniques are crucial at each stage to monitor reaction progress and product formation .
Liafensine's mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake transporters. By blocking these transporters, Liafensine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Liafensine has been primarily investigated for its potential use in treating mood disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for further research into psychiatric treatments. Additionally, ongoing studies aim to explore its efficacy in other neurological conditions where neurotransmitter dysregulation is implicated .
Liafensine (developmental codes: BMS-820836, DB-104) originated from research by AMRI and Bristol-Myers Squibb (BMS) as a novel antidepressant targeting major depressive disorder (MDD). Classified pharmacologically as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), it simultaneously inhibits the reuptake of all three monoamine neurotransmitters. Initial Phase II clinical trials demonstrated comparable efficacy to established antidepressants escitalopram and duloxetine. However, BMS paused development in 2013 due to insufficient superiority over existing therapies and concerns about side-effect profiles and abuse potential. In 2022, Denovo Biopharma acquired the compound, leveraging its proprietary biomarker platform to revitalize clinical development, particularly for treatment-resistant depression (TRD) [1] [2] [6]. The FDA granted Fast Track designation in 2024, accelerating its development pathway based on a precision medicine approach utilizing the biomarker DGM4 [8] [10].
Table 1: Key Developmental Milestones for Liafensine
Year | Event | Developer/Sponsor |
---|---|---|
Pre-2013 | Phase II trials for MDD | Bristol-Myers Squibb |
2013 | Development paused | Bristol-Myers Squibb |
2022 | Clinical trial restart | Denovo Biopharma |
2024 | Fast Track designation; Positive Phase 2b results for TRD | Denovo Biopharma |
Liafensine is a small molecule with the chemical formula C~24~H~22~N~4~ and a molar mass of 366.468 g/mol. Structurally, it features a tetrahydroisoquinoline core linked to an aminopyridazine group, optimized for high-affinity binding to monoamine transporters [1] [5]. Mechanistically, it functions as a potent triple reuptake inhibitor, exhibiting nanomolar affinity for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Critical inhibitory concentrations (IC~50~) are:
This balanced inhibition profile distinguishes liafensine from conventional antidepressants:
Table 2: Neurotransmitter Transporter Affinity Profile of Liafensine
Transporter | Target | IC~50~ (nM) | Selectivity Ratio |
---|---|---|---|
SERT | Serotonin reuptake inhibition | 1.08 | 1.0 (Reference) |
DAT | Dopamine reuptake inhibition | 5.67 | ~5.3x lower |
NET | Norepinephrine reuptake inhibition | 7.99 | ~7.4x lower |
Treatment-resistant depression (TRD) is defined by inadequate response to ≥2 first-line antidepressants (e.g., SSRIs/SNRIs) administered at adequate dose/duration. It affects ~30% of MDD patients, correlating with severe symptoms, chronicity, and functional impairment [4] [7]. Liafensine addresses TRD through two innovative strategies:
This precision approach mitigates the heterogeneity of depression and represents a paradigm shift for CNS drug development. Current FDA-approved TRD treatments (e.g., esketamine, atypical antipsychotic augmentation) face limitations including dissociation, metabolic side effects, or complex administration requirements [7] [8]. Liafensine’s favorable safety and oral bioavailability position it as a potential first-line TRD therapeutic if approved, particularly for DGM4-enriched populations [8] [10].
Table 3: Key Outcomes from Liafensine's Phase 2b ENLIGHTEN Trial
Endpoint | Result (vs. Placebo) | Statistical Significance |
---|---|---|
MADRS Total Score Change (Primary) | +4.4-point improvement | p = 0.0056 |
Clinical Global Impression-Severity | +36% improvement | Not reported |
Sheehan Disability Scale | +36% improvement | Not reported |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: